A'-Neo-28,30-dinorgammacerane, (17alpha)-

Description

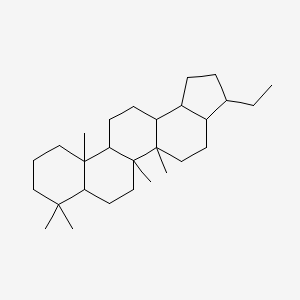

Structure

2D Structure

Properties

CAS No. |

65636-26-2 |

|---|---|

Molecular Formula |

C28H48 |

Molecular Weight |

384.7 g/mol |

IUPAC Name |

3-ethyl-5a,5b,8,8,11a-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene |

InChI |

InChI=1S/C28H48/c1-7-19-9-10-21-20(19)13-17-27(5)22(21)11-12-24-26(4)16-8-15-25(2,3)23(26)14-18-28(24,27)6/h19-24H,7-18H2,1-6H3 |

InChI Key |

RLPRHPNFVLCDPC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC2C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |

Origin of Product |

United States |

Contextualization of Gammaceranes and Dinorgammaceranes Within Geochemistry and Organic Chemistry

Gammaceranes are a class of pentacyclic triterpenoid (B12794562) hydrocarbons that are highly valued in geochemical studies. Their chemical stability allows them to be preserved in sedimentary rocks for millions of years, making them effective molecular fossils, or biomarkers. The presence and abundance of gammacerane (B1243933) itself is often linked to water column stratification in ancient lakes and marine environments. This stratification leads to anoxic (oxygen-depleted) bottom waters, creating conditions favorable for the preservation of organic matter.

Dinorgammaceranes, such as A'-Neo-28,30-dinorgammacerane, (17alpha)-, are gammacerane derivatives that have lost two carbon atoms, typically methyl groups. This structural modification provides further nuanced information about the depositional environment and the biological precursors of the organic matter. The study of these compounds falls under the umbrella of organic geochemistry, a discipline that uses the chemical signatures of organic molecules to interpret geological history.

In organic chemistry, the focus is on the synthesis, structure, and reactivity of such complex molecules. The intricate stereochemistry of compounds like A'-Neo-28,30-dinorgammacerane, (17alpha)- presents a challenge for synthetic chemists and a subject for detailed structural elucidation using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Historical Trajectories of Discovery and Initial Characterization of A Neo 28,30 Dinorgammacerane, 17alpha

The initial identification of the compound now known as A'-Neo-28,30-dinorgammacerane, (17alpha)- is closely tied to the broader discovery of bisnorhopanes in petroleum source rocks. While an exact discovery paper for the "A'-Neo" nomenclature is not prominent in the literature, the foundational work on its synonym, 28,30-bisnorhopane, was a significant milestone.

A pivotal moment in the characterization of this class of compounds was the work of Seifert and Moldowan, who, through meticulous analytical techniques including X-ray crystallography, established the definitive structure of 17α(H),21β(H)-28,30-bisnorhopane. chiron.no This structural confirmation was crucial for its acceptance and use as a reliable biomarker in geochemical studies. Early research identified this compound in significant concentrations in petroleum source rocks, most notably the Monterey Shale in California. wikipedia.org

The initial characterization relied heavily on gas chromatography-mass spectrometry (GC-MS). The mass spectrum of A'-Neo-28,30-dinorgammacerane, (17alpha)- is characterized by a distinctive fragmentation pattern, which aids in its identification in complex mixtures extracted from rock and oil samples.

Current Academic Significance and Research Focus on A Neo 28,30 Dinorgammacerane, 17alpha

Advanced Spectroscopic Characterization Techniques for Gammacerane Derivatives

Spectroscopic methods are foundational to the structural elucidation of complex organic molecules. For a saturated hydrocarbon like A'-Neo-28,30-dinorgammacerane, (17alpha)-, each technique provides unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is the most powerful tool for determining the detailed constitution and stereochemistry of organic compounds in solution. researchgate.netnih.gov For a molecule like A'-Neo-28,30-dinorgammacerane, (17alpha)-, a suite of 1D and 2D NMR experiments is required to assign the signals of its 48 protons and 28 carbons.

¹H NMR: Provides information on the chemical environment of protons. In the gammacerane skeleton, the spectrum would consist of a complex, overlapping region of signals for the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons.

¹³C NMR: Shows distinct signals for each unique carbon atom, revealing the carbon skeleton's complexity. The chemical shifts are indicative of the carbon type (CH₃, CH₂, CH, C).

2D NMR Techniques: These are essential for assembling the structure.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of bonded proton systems through the rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, mapping out C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are physically close to each other (typically <5 Å), providing critical information about the molecule's relative stereochemistry and 3D folding (conformation). auremn.org.br

By combining these data, chemists can piece together the rigid pentacyclic structure and determine the relative orientations of substituents, such as the methyl groups and the stereochemistry at the ring junctions.

Table 1: Representative ¹³C NMR Chemical Shift Data for a Gammacerane-type Skeleton Note: This table presents expected chemical shift ranges for key carbon types in a typical gammacerane or similar pentacyclic triterpenoid (B12794562) skeleton. Actual values for A'-Neo-28,30-dinorgammacerane, (17alpha)- would require experimental measurement.

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) | Structural Information |

| Quaternary Carbons (C) | 30 - 45 | Ring junction and gem-dimethyl carbons. |

| Methine Carbons (CH) | 45 - 60 | Carbons at ring junctions and within the rings. |

| Methylene Carbons (CH₂) | 15 - 45 | Numerous signals corresponding to the CH₂ groups forming the rings. |

| Methyl Carbons (CH₃) | 12 - 35 | Signals for the multiple methyl groups attached to the skeleton. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. rsc.org For A'-Neo-28,30-dinorgammacerane, (17alpha)- (molecular formula C₂₈H₄₈), high-resolution mass spectrometry (HRMS) would confirm the molecular weight with high precision. nih.gov

Upon ionization, typically using Electron Ionization (EI), the molecule fragments in a predictable manner based on the stability of the resulting ions. nih.govslideshare.net Pentacyclic triterpenoids are known to undergo characteristic cleavages, particularly retro-Diels-Alder (RDA) reactions in the C-ring or fragmentations of the D and E rings, which provide diagnostic ions that help identify the underlying gammacerane skeleton.

Table 2: Expected High-Resolution Mass Spectrometry Data for A'-Neo-28,30-dinorgammacerane, (17alpha)-

| Ion | Calculated m/z | Description |

| [M]⁺ | 384.3756 | Molecular ion, confirming the elemental formula C₂₈H₄₈. |

| [M-CH₃]⁺ | 369.3521 | Loss of a methyl group, a common initial fragmentation. |

| [M-C₈H₁₇]⁺ | 271.2426 | Characteristic fragmentation involving cleavage of the E-ring. |

| [C₁₄H₂₂]⁺ | 190.1722 | Diagnostic fragment from RDA cleavage of the C-ring. |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Skeletal Information

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrations of molecular bonds. nih.gov For a saturated hydrocarbon like A'-Neo-28,30-dinorgammacerane, (17alpha)-, the spectra are relatively simple but provide confirmatory evidence of the molecular structure. The key information obtained is the confirmation of the hydrocarbon nature and the absence of other functional groups (like hydroxyls, carbonyls, or double bonds). youtube.com

IR Spectroscopy: Detects vibrations that cause a change in the molecule's dipole moment. horiba.com

Raman Spectroscopy: Detects vibrations that cause a change in the molecule's polarizability. It is particularly sensitive to symmetric, non-polar bonds, making it a good complement to IR for analyzing the hydrocarbon skeleton. horiba.com

Table 3: Key Vibrational Frequencies for A'-Neo-28,30-dinorgammacerane, (17alpha)-

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Bond Type |

| C-H Stretching | 2960-2850 (strong) | 2960-2850 (strong) | Aliphatic CH, CH₂, CH₃ |

| CH₂ Bending (Scissoring) | ~1465 (medium) | ~1465 (medium) | Aliphatic CH₂ |

| CH₃ Bending (Asymmetric/Symmetric) | ~1450 & ~1375 (medium) | ~1450 & ~1375 (medium) | Aliphatic CH₃ |

| Skeletal Vibrations | <1300 (fingerprint region) | <1300 (fingerprint region) | C-C framework |

Chromatographic Resolution and Separation of Isomeric Dinorgammaceranes

Geochemical samples or synthetic mixtures often contain a variety of structurally similar isomers. Separating A'-Neo-28,30-dinorgammacerane, (17alpha)- from other dinorgammacerane and hopane isomers is critical for obtaining a pure sample for spectroscopic analysis. nih.gov Capillary gas chromatography (GC) is the method of choice for separating these nonpolar, volatile hydrocarbons. vurup.sk

The separation is typically achieved using long capillary columns coated with a nonpolar stationary phase (e.g., polydimethylsiloxane). The isomers are resolved based on subtle differences in their boiling points and molecular shapes, which affect their interaction with the stationary phase. researchgate.netnih.gov The retention time of the target compound can be compared to that of authentic standards for identification.

Computational Chemistry Approaches to Stereochemical Prediction and Structural Validation

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive and validation tool in structural elucidation. nih.gov When experimental data alone cannot distinguish between several possible stereoisomers, computational methods can be employed.

The process involves:

Building 3D models of all possible stereoisomers of A'-Neo-28,30-dinorgammacerane.

Performing geometry optimization calculations to find the lowest energy conformation for each isomer.

Calculating theoretical NMR chemical shifts (¹H and ¹³C) for each optimized structure.

Comparing the set of calculated NMR data for each isomer against the experimental NMR data. The isomer whose calculated spectrum most closely matches the experimental one is assigned as the correct structure.

This QM/NMR approach provides a high degree of confidence in the final structural and stereochemical assignment.

Derivatization Strategies for Enhanced Spectroscopic Analysis

Chemical derivatization is a technique used to modify a molecule to improve its analytical properties, such as volatility for GC or ionization efficiency for MS. rsc.orgspectroscopyonline.com

For a saturated hydrocarbon like A'-Neo-28,30-dinorgammacerane, (17alpha)-, there are no reactive functional groups (e.g., -OH, -COOH, -NH₂) available for common derivatization reactions. nih.gov Therefore, derivatization is generally not applicable or necessary for the analysis of the parent compound itself. nih.gov However, if one were studying related gammacerane derivatives that possess hydroxyl or keto groups, derivatization (e.g., trimethylsilylation to convert an -OH group to an -OSi(CH₃)₃ group) would be an essential step to enhance volatility and thermal stability for GC-MS analysis. nih.gov

Natural Occurrence in Geological Sediments, Crude Oils, and Source Rocks

The presence of A'-Neo-28,30-dinorgammacerane, (17alpha)- in the geosphere is a key indicator of specific paleoenvironmental conditions. Its distribution is not uniform, but rather concentrated in particular settings, providing clues to the original organic matter input and the subsequent geological processing.

Spatial and Temporal Distribution Patterns in Petroleum Systems

While extensive research has focused on its parent compound, gammacerane, the specific spatial and temporal distribution of A'-Neo-28,30-dinorgammacerane, (17alpha)- is less documented. However, existing studies indicate its prevalence in lacustrine petroleum systems, particularly those of Tertiary age. For instance, detailed biomarker analyses of oils and source rocks from various terrestrial basins have identified this and other dinorgammacerane isomers. Its presence is often noted in oils derived from source rocks deposited in saline or hypersaline lacustrine environments. The temporal distribution appears to be linked to the proliferation of its biological precursors in these specific settings during certain geological periods. Further research is needed to map its occurrence across a wider range of petroleum systems, including marine and deltaic environments, to fully understand its global distribution patterns.

Association with Specific Lithologies and Depositional Environments

A'-Neo-28,30-dinorgammacerane, (17alpha)- is strongly associated with source rocks deposited under stratified water column conditions. Such environments are characterized by a density gradient, often due to salinity or temperature differences, which leads to anoxic or euxinic (anoxic and sulfidic) bottom waters. These conditions are conducive to the preservation of organic matter.

The compound is frequently identified in organic-rich shales and carbonates. In particular, its presence in laminated carbonates and marls from lacustrine settings is a strong indicator of a stratified water body. The association with evaporitic sequences in some basins further supports its link to hypersaline depositional environments. The reducing conditions at the sediment-water interface in these environments are crucial for the preservation of the gammacerane skeleton and its subsequent diagenetic alteration to the dinorgammacerane structure.

Investigation of Biological Precursors and Biosynthetic Origins of Gammacerane Skeletons

To comprehend the significance of A'-Neo-28,30-dinorgammacerane, (17alpha)-, it is essential to trace its origins back to the biological molecules from which it is derived. The gammacerane skeleton is not directly synthesized by organisms in this form but is a diagenetic product of a specific biological precursor.

Putative Microbial and Eukaryotic Organisms as Gammacerane Producers

The primary biological precursor to the gammacerane skeleton is tetrahymanol (B161616) , a pentacyclic triterpenoid alcohol. For a long time, tetrahymanol was thought to be exclusively produced by bacterivorous ciliates, a group of single-celled eukaryotes. These organisms are often found grazing at the oxic/anoxic interface of stratified water columns, which aligns with the geochemical evidence for the depositional environments of gammacerane-rich sediments.

However, more recent research has revealed that the ability to synthesize tetrahymanol is more widespread and includes various bacteria. mdpi.comresearchgate.net This discovery has broadened the potential sources of the gammacerane precursor in the geological record. Bacterial producers of tetrahymanol include aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers. mdpi.comresearchgate.net This finding suggests that the presence of gammacerane derivatives may not solely indicate ciliate activity but rather a more complex microbial community within a stratified water body.

Enzymatic Pathways Leading to the Gammacerane Structure

The biosynthesis of tetrahymanol, the precursor to the gammacerane structure, proceeds via the cyclization of squalene (B77637). Interestingly, eukaryotes and bacteria employ distinct enzymatic pathways to achieve this.

In eukaryotes like the ciliate Tetrahymena pyriformis, the enzyme squalene-tetrahymanol cyclase (STC) directly catalyzes the cyclization of squalene to form tetrahymanol. researchgate.net This process is oxygen-independent, which is a key advantage for organisms living in anaerobic environments where sterol synthesis (which requires molecular oxygen) is not feasible. researchgate.net

In contrast, bacteria utilize a two-step pathway. First, the enzyme squalene-hopene cyclase (Shc) converts squalene into the hopanoid diploptene. researchgate.net Subsequently, the enzyme tetrahymanol synthase (Ths) catalyzes a ring expansion of the hopene skeleton to produce tetrahymanol. mdpi.comresearchgate.net The existence of these two distinct pathways highlights a convergent evolution for the production of this important membrane lipid.

Diagenetic and Catagenetic Pathways Affecting Dinorgammacerane Structures

The journey from the biologically produced tetrahymanol to the geologically preserved A'-Neo-28,30-dinorgammacerane, (17alpha)- involves a series of complex chemical transformations within the sediment column, collectively known as diagenesis and catagenesis.

During early diagenesis, tetrahymanol undergoes dehydration to form gammacerene, which is then hydrogenated to the more stable gammacerane . As sediments are buried deeper and subjected to increasing temperature and pressure, further alterations can occur. The formation of dinorgammacerane structures, such as A'-Neo-28,30-dinorgammacerane, (17alpha)-, involves the loss of two carbon atoms from the original C30 gammacerane skeleton.

The precise mechanisms for this carbon loss are still under investigation but are thought to involve microbial or thermal degradation of the side chain of the gammacerane molecule. One proposed pathway involves the microbial oxidation of the C-30 methyl group and the adjacent C-28 carbon, followed by decarboxylation. Another possibility is the thermal cracking of the side chain at higher temperatures during catagenesis. The formation of specific isomers like the (17alpha)-neo structure is likely controlled by the thermodynamic stability of the molecule under prevailing geological conditions. Research has also pointed to biodegradation as a potential pathway for the formation of related compounds like 25-norgammacerane, suggesting that microbial activity can play a significant role in the alteration of the gammacerane structure in the subsurface.

| Stage | Process | Precursor Compound | Product Compound(s) |

| Biosynthesis | Enzymatic Cyclization of Squalene | Squalene | Tetrahymanol |

| Early Diagenesis | Dehydration and Hydrogenation | Tetrahymanol | Gammacerane |

| Diagenesis/Catagenesis | Carbon loss (e.g., microbial degradation, thermal cracking) | Gammacerane | A'-Neo-28,30-dinorgammacerane, (17alpha)- and other dinorgammaceranes |

Table 1: Simplified Transformation Pathway from Biosynthesis to Geochemical Product

Thermal Maturation Effects on Isomerization and Degradation

The thermal stress experienced by sedimentary organic matter during burial and heating profoundly impacts the molecular structure and stability of biomarkers like gammacerane and its derivatives. As thermal maturity increases, these compounds undergo predictable isomerization and degradation reactions.

Isomerization: The initial biologically produced configuration of gammacerane precursors is thermodynamically unstable. With increasing temperature, these molecules rearrange to form more stable isomers. For instance, the less stable 17β(H),21β(H) hopanes, which are closely related to gammaceranoids, convert to the more stable 17α(H),21β(H) and 17β(H),21α(H) configurations. A similar process is expected for A'-Neo-28,30-dinorgammacerane, with the (17alpha) designation indicating that some degree of isomerization has already occurred. The ratio of these isomers can be used to assess the thermal maturity of the source rock or oil.

Degradation: At higher levels of thermal maturity, the carbon skeleton of gammacerane and its derivatives begins to break down. This process involves the cracking of carbon-carbon bonds, leading to the formation of smaller, fragmented hydrocarbons. The relative abundance of gammacerane compared to more stable biomarkers, such as hopanes, often decreases with advanced maturity. For example, the Gammacerane Index (gammacerane/C30 hopane) can be influenced by maturity levels, although it is primarily used as a paleoenvironmental indicator. researchgate.netcup.edu.cn The degradation process ultimately leads to the complete destruction of the biomarker signature at very high temperatures (late-stage catagenesis and metagenesis).

Table 1: Effects of Thermal Maturation on Gammacerane Derivatives

| Maturity Level | Dominant Process | Geochemical Observations |

| Immature | Preservation of biological configuration. | High abundance of less stable isomers. |

| Early Mature | Isomerization | Increase in the ratio of stable to less stable isomers (e.g., αβ vs. ββ hopanes). |

| Peak Mature | Onset of Degradation | Decrease in the overall concentration of gammacerane derivatives relative to more stable compounds. |

| Late Mature/Overmature | Significant Cracking | Severe depletion or complete absence of the original biomarker structure. |

Influence of Redox Conditions on Preservation and Transformation

The redox potential (oxidation-reduction conditions) of the depositional environment is a critical factor controlling the preservation and transformation of organic matter, including gammacerane precursors.

Preservation: Gammacerane is strongly associated with anoxic (oxygen-deficient) and often saline or hypersaline environments. researchgate.net Its precursor, tetrahymanol, is synthesized by organisms that thrive in stratified water columns where the bottom waters are anoxic. researchgate.net These anoxic conditions are crucial for the preservation of the molecule. In an oxygenated environment, organic matter, including lipid biomarkers, is rapidly degraded by aerobic microorganisms. The absence of oxygen in the sediment and bottom waters inhibits this aerobic degradation, allowing for the preservation of tetrahymanol and its subsequent diagenetic transformation into gammacerane. researchgate.net Therefore, a high abundance of gammacerane and its derivatives in a sample is a strong indicator of anoxic depositional conditions. researchgate.net

Transformation: The specific diagenetic pathways are also influenced by redox conditions. Under anoxic and sulfate-reducing conditions, the dehydration of tetrahymanol to gammacer-2-ene and its subsequent reduction to gammacerane is a favored pathway. rsc.org Additionally, sulfurization of the precursor molecule can occur in anoxic, sulfur-rich environments. This process involves the incorporation of inorganic sulfur into the organic structure, which can protect the carbon skeleton from degradation. During later thermal maturation, the sulfur bonds can be cleaved, releasing a gammacerane-type structure. In contrast, oxic conditions would not favor these preservation pathways and would instead lead to the oxidation and mineralization of the precursor molecule, preventing the formation and accumulation of gammacerane in the geological record. researchgate.net

Table 2: Influence of Redox Conditions on Gammacerane Derivative Fate

| Redox Condition | Primary Effect | Resulting Geochemical Signature |

| Oxic | Aerobic Degradation | Poor preservation of precursors; low to no gammacerane detected. |

| Anoxic (Sulfate-Poor) | Enhanced Preservation | High preservation of precursors, leading to significant gammacerane formation via hydrogenation. |

| Anoxic (Sulfate-Rich) | Enhanced Preservation via Sulfurization | High preservation through incorporation of sulfur, which can later yield gammacerane upon thermal stress. |

Synthetic Approaches and Chemical Transformations of A Neo 28,30 Dinorgammacerane, 17alpha and Analogues

Total Synthesis Strategies for the Gammacerane (B1243933) Core and Related Dinorgammaceranes

While a completed total synthesis of A'-Neo-28,30-dinorgammacerane, (17alpha)-, has not been reported in peer-reviewed literature, the general strategies for constructing such intricate pentacyclic frameworks are well-established through the synthesis of other terpenoids. youtube.com These approaches often rely on biomimetic, cascade-type reactions that efficiently build multiple rings in a single sequence, inspired by the natural biosynthetic pathways of triterpenoids. nih.gov

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. nih.gov For the gammacerane core, a logical retrosynthetic strategy would involve a biomimetic polyene cyclization.

A plausible retrosynthetic dissection of the gammacerane skeleton would hinge on a cationic cyclization cascade of a precisely configured polyene precursor. This approach mimics the biosynthesis of triterpenoids from squalene (B77637). nih.gov The key disconnection would be across the C/D and D/E ring junctions, tracing back to a linear or macrocyclic polyene precursor. This precursor would need to possess correctly positioned functional groups and stereocenters to guide the desired cyclization cascade and prevent the formation of undesired constitutional isomers or stereoisomers.

Key synthetic intermediates in such a strategy would include:

Acyclic Polyene Precursor: A molecule containing multiple alkene functionalities designed to fold into a specific conformation that facilitates the desired ring closures upon initiation of the cyclization.

Initiator Group: An epoxide or a terminal alkene that can be activated (e.g., by acid catalysis) to generate the initial carbocation that triggers the cyclization cascade.

Terminating Group: A nucleophilic group or a site for deprotonation that concludes the cyclization cascade, establishing the final ring system.

The synthesis of these advanced polyene intermediates would itself be a multi-step process, likely involving the coupling of smaller, stereochemically-defined fragments.

The construction of the gammacerane core, which contains multiple stereogenic centers, would demand a high degree of stereocontrol. The enzymatic cyclization of squalene in nature proceeds with remarkable stereospecificity to yield products like β-amyrin, highlighting the importance of precise three-dimensional control. nih.gov In a laboratory synthesis, achieving this control requires the application of modern stereoselective and stereospecific reactions.

Examples of reaction types that would be critical include:

Asymmetric Catalysis: To set the stereochemistry of key building blocks before the cyclization cascade. This could involve asymmetric hydrogenations, epoxidations, or dihydroxylations.

Substrate-Controlled Diastereoselection: Where the existing stereocenters in an intermediate direct the stereochemical outcome of subsequent reactions. This is a common strategy in the synthesis of complex natural products. youtube.com

Enzyme-Mediated Reactions: The use of isolated enzymes, such as lipases, for kinetic resolutions of racemic intermediates can provide access to enantiomerically pure building blocks. rsc.org Lipases can selectively catalyze reactions like esterification or hydrolysis on one enantiomer of a racemic alcohol, allowing for the separation of the two. rsc.org

The polycyclization cascade itself is a highly stereospecific process, where the geometry of the alkene double bonds in the precursor dictates the stereochemistry of the newly formed ring junctions.

Semi-Synthesis from Naturally Occurring Triterpenoids

Semi-synthesis offers a more practical route to complex molecules like gammaceranes by leveraging the existing and stereochemically rich scaffolds of abundant natural products. nih.govresearchgate.net Pentacyclic triterpenoids such as oleanolic acid, ursolic acid, and betulin (B1666924) are readily available from plant sources and serve as common starting materials for the synthesis of novel derivatives. researchgate.netnih.gov

While no direct semi-synthesis of A'-Neo-28,30-dinorgammacerane, (17alpha)-, from these common triterpenoids has been documented, the formation of the gammacerane skeleton from other triterpenoid (B12794562) precursors is known in geochemistry and provides a template for potential synthetic transformations. For instance, the conversion of tetrahymenol to gammacerane is a known process, suggesting that skeletal rearrangements of related pentacyclic systems could be a viable synthetic strategy.

A hypothetical semi-synthetic approach could involve:

Selection of a suitable starting material: A triterpenoid with a similar pentacyclic structure, such as β-amyrin (oleanane-type).

Functional group manipulations: To introduce reactive sites at positions necessary to trigger a skeletal rearrangement.

Key rearrangement step: A Wagner-Meerwein type rearrangement or other carbocation-mediated cascade to transform the initial carbon skeleton (e.g., oleanane) into the gammacerane framework.

This strategy relies on achieving chemo- and regioselectivity in the functionalization and rearrangement steps to obtain the desired gammacerane product.

Directed Chemical Modifications and Derivatization for Academic Studies

Chemical derivatization is essential for preparing triterpenoid analogues for specific research purposes, such as enhancing volatility for gas chromatography or introducing labels for advanced spectroscopic methods. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of complex mixtures of organic compounds. nih.govbiomedpharmajournal.org However, it requires that the analytes be thermally stable and sufficiently volatile. While A'-Neo-28,30-dinorgammacerane, (17alpha)-, is a hydrocarbon and thus inherently volatile, its functionalized analogues (e.g., hydroxylated or carboxylated gammaceranes) are not and require derivatization. phenomenex.blog

The most common derivatization method for triterpenoids containing hydroxyl or carboxyl groups is silylation . This process replaces the active hydrogen of these functional groups with a non-polar trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the molecule. phenomenex.blogwiley.com

The reaction typically involves treating the analyte with a silylating agent. A widely used and potent reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). wiley.com The optimization of this reaction is crucial for complete derivatization. wiley.com

Table 1: Common Silylating Reagents for GC Analysis of Functionalized Triterpenoids

| Reagent Name | Abbreviation | Target Functional Groups | Notes |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, thiols, primary/secondary amines | Highly reactive; often used with TMCS as a catalyst. wiley.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, thiols, primary/secondary amines | One of the most volatile silylating reagents; byproducts are also volatile. |

| N-Trimethylsilylimidazole | TMSI | -OH, -COOH (selectively derivatizes hydroxyl groups) | Very strong silyl (B83357) donor for hydroxyl groups. phenomenex.blog |

| Trimethylchlorosilane | TMCS | Used as a catalyst with other reagents like BSTFA | Helps to silylate sterically hindered groups and drives reactions to completion. wiley.com |

This table summarizes common reagents used for the derivatization of functionalized triterpenoids to increase their volatility for GC-MS analysis.

Introduction of Reporter Groups for Advanced Spectroscopic Probing

For detailed mechanistic studies, quantitative analysis, or specialized spectroscopic measurements, it is often necessary to introduce reporter groups into the molecular structure. These reporters can be stable isotopes or groups with unique spectroscopic properties.

Isotopic Labeling: The synthesis of isotopically labeled analogues, particularly with deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful tool. nih.gov Deuterated compounds are especially valuable as internal standards in quantitative mass spectrometry using isotope dilution methods, as they have nearly identical chemical properties to the unlabeled analyte but are easily distinguished by their mass. unimi.it

Methods for introducing deuterium include:

Synthesis from labeled precursors: Using commercially available deuterated starting materials in a total or semi-synthetic route. google.com

Hydrogen-Deuterium (H-D) Exchange: Treating the target molecule or a late-stage intermediate with a deuterium source, such as deuterated acid (e.g., D₂SO₄) or deuterated solvents under specific conditions to exchange protons for deuterons. nih.gov

Introduction of Spectroscopically Active Groups: For other types of spectroscopic analysis, different reporter groups can be introduced.

Fluorine Atoms: The incorporation of fluorine (¹⁹F) creates a sensitive handle for ¹⁹F-NMR spectroscopy, a technique with a wide chemical shift range and low background signal, making it excellent for studying molecular interactions and conformations.

Chromophores and Fluorophores: Attaching molecules that absorb or emit light (chromophores/fluorophores) allows for analysis by UV-Vis or fluorescence spectroscopy. This is typically achieved by modifying functionalized analogues of the target compound, for example, by esterifying a hydroxyl group with a fluorescent carboxylic acid.

Nitrogen- or Sulfur-containing Heterocycles: The introduction of heterocyclic rings can significantly alter the biological properties of triterpenoids and can also serve as spectroscopic probes or provide handles for further functionalization. researchgate.net

Table 2: Potential Reporter Groups for Spectroscopic Studies of Gammacerane Analogues

| Reporter Group | Purpose / Spectroscopic Technique | Method of Introduction |

|---|---|---|

| Deuterium (²H) | Internal standard for quantitative Mass Spectrometry (MS). unimi.it | H-D exchange reactions or synthesis from deuterated precursors. nih.govgoogle.com |

| Carbon-13 (¹³C) | Mechanistic studies, NMR spectroscopy. | Synthesis using ¹³C-labeled starting materials. |

| Fluorine-19 (¹⁹F) | ¹⁹F-NMR for binding and conformational studies. | Introduction of fluorine-containing functional groups via synthesis. |

| Chromophoric Groups (e.g., benzoyl, nitrophenyl) | UV-Visible Spectroscopy for quantification and detection. | Acylation of hydroxyl groups on functionalized analogues. |

| Heterocyclic Moieties (e.g., pyridine, imidazole) | Altering properties, potential for advanced NMR or MS studies. researchgate.net | Annulation or substitution reactions on a functionalized triterpenoid core. researchgate.net |

This table outlines various reporter groups that could be incorporated into gammacerane analogues for advanced analytical and spectroscopic investigations.

Advanced Analytical Methodologies for the Quantitative and Qualitative Study of A Neo 28,30 Dinorgammacerane, 17alpha in Complex Matrices

High-Resolution Gas Chromatography-Mass Spectrometry (GC-HRMS) for Definitive Identification

High-Resolution Gas Chromatography-Mass Spectrometry (GC-HRMS) stands as a cornerstone technique for the definitive identification of A'-Neo-28,30-dinorgammacerane, (17alpha)- in complex hydrocarbon mixtures, such as those found in petroleum or ancient sediment extracts. Unlike standard quadrupole mass spectrometers, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments, like time-of-flight (TOF) or Orbitrap analyzers, can determine masses with high accuracy, typically to four or five decimal places.

This high mass accuracy is critical for determining the elemental composition of the target analyte. For A'-Neo-28,30-dinorgammacerane, (17alpha)- (molecular formula C₂₈H₄₈), the theoretical exact mass of its molecular ion ([M]⁺) is 384.3756 u. GC-HRMS can measure this ion with a mass error of less than 5 parts per million (ppm), allowing it to be distinguished from other isobaric (same nominal mass) compounds with different elemental formulas that might co-elute from the gas chromatograph.

Furthermore, HRMS provides high-accuracy mass data for fragment ions. In biomarker analysis, the fragment ion at m/z 191 is a characteristic marker for many pentacyclic triterpanes. HRMS can confirm the elemental composition of this fragment as C₁₄H₂₃⁺, providing an additional layer of certainty in the identification of the gammacerane (B1243933) skeleton and distinguishing it from other interfering ions at the same nominal mass.

Table 1: Exemplary GC-HRMS Data for the Identification of A'-Neo-28,30-dinorgammacerane, (17alpha)- This table illustrates how high-resolution mass data can definitively confirm the elemental composition of the molecular ion and key fragment ions, a critical step for identification in complex samples.

| Ion | Elemental Composition | Theoretical Exact Mass (u) | Observed Mass (u) | Mass Error (ppm) |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | C₂₈H₄₈ | 384.3756 | 384.3751 | -1.3 |

| [M-CH₃]⁺ | C₂₇H₄₅ | 369.3521 | 369.3516 | -1.4 |

Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Separation of Isomers

Complex geological samples often contain a vast array of isomers of A'-Neo-28,30-dinorgammacerane, (17alpha)-, as well as other hopane (B1207426) and sterane biomarkers that can co-elute during a conventional one-dimensional GC analysis. Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by providing significantly enhanced separation capacity. sepsolve.com

In a GCxGC system, the effluent from a primary analytical column is subjected to continuous, rapid separation on a second, shorter column with a different stationary phase. d-nb.info A modulator, positioned between the two columns, traps, focuses, and re-injects small fractions of the primary column effluent into the secondary column. sepsolve.com This results in a two-dimensional separation, typically based on volatility in the first dimension (e.g., a non-polar column) and polarity in the second dimension (e.g., a mid-polar or polar column). sepsolve.com

The resulting data is presented as a contour plot, where structurally related compounds appear in ordered patterns. nih.gov This structured chromatogram allows for the clear resolution of A'-Neo-28,30-dinorgammacerane, (17alpha)- from its stereoisomers and other closely related triterpenoids. This enhanced separation not only prevents misidentification but also allows for more accurate quantification of the specific isomer of interest, which can be crucial for detailed geochemical interpretations. GCxGC can resolve thousands of petroleum constituents in a single analysis. nih.gov

Table 2: Comparison of Chromatographic Resolution for Gammacerane Isomers This table demonstrates the superior resolving power of GCxGC over conventional 1D-GC for closely related isomers that are often unresolvable with a single column.

| Analytical Technique | Target Compound | Co-eluting Isomer Example | Resolution |

|---|---|---|---|

| 1D-GC | A'-Neo-28,30-dinorgammacerane, (17α) | C₂₈-17β(H)-hopane | Poor / Co-elution |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Precursors or Analogues

While A'-Neo-28,30-dinorgammacerane, (17alpha)- is a saturated hydrocarbon amenable to GC-MS, its ultimate biological precursors are often more functionalized, polar, and non-volatile molecules. A key precursor to the gammacerane skeleton in geological settings is believed to be tetrahymanol (B161616), a pentacyclic triterpenoid (B12794562) alcohol produced by certain eukaryotic organisms like ciliates. In immature sediments, tetrahymanol and other partially altered, functionalized analogues may be present.

These compounds are not suitable for direct GC-MS analysis due to their low volatility and thermal instability. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for their analysis. nih.gov Using a reversed-phase LC column, these polar precursors can be separated from the bulk non-polar hydrocarbons in a sample extract. Detection by mass spectrometry, often employing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), allows for the sensitive detection and identification of these molecules. The development of sensitive and accurate quantitative methods for biological samples is a key application of LC-MS/MS. nih.gov

The analysis of these precursors by LC-MS can provide unique insights into the initial biological input and early diagenetic pathways leading to the formation of gammacerane and its derivatives in the geosphere.

Table 3: Analysis of Potential Gammacerane Precursors by LC-MS This table outlines potential non-volatile precursors of gammacerane and the appropriate LC-MS techniques for their detection in environmental or geological matrices.

| Potential Precursor / Analogue | Molecular Formula | Key Characteristics | Recommended Ionization |

|---|---|---|---|

| Tetrahymanol | C₃₀H₅₂O | Polar -OH group, non-volatile | APCI, ESI |

| Tetrahymenyl Acetate | C₃₂H₅₄O₂ | Moderately polar, thermally labile | APCI, ESI |

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotopic Fingerprinting and Source Differentiation

Compound-specific isotope analysis (CSIA), performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-C-IRMS), provides a powerful "isotopic fingerprint" of a target molecule. copernicus.org This technique measures the ratio of the stable isotopes of carbon (¹³C/¹²C) within the A'-Neo-28,30-dinorgammacerane, (17alpha)- molecule, expressed as a delta value (δ¹³C) in per mil (‰) relative to an international standard. wikipedia.org

The δ¹³C value is primarily determined by the isotopic composition of the carbon source and the biochemical pathways used by the original organism that produced the precursor molecule. nih.gov For example, organisms that utilize different carbon fixation pathways (e.g., C3 vs. C4 photosynthesis in plants, or various chemoautotrophic pathways in bacteria) impart distinct isotopic signatures to their biomass. noaa.gov This signature is preserved in the resulting biomarker molecule throughout geological time with minimal alteration.

By determining the δ¹³C value of A'-Neo-28,30-dinorgammacerane, (17alpha)-, researchers can differentiate between potential biological sources and gain insights into the paleoenvironment. For instance, different δ¹³C values for the same compound in various rock strata could indicate a shift in the dominant contributing biota or a change in the carbon cycle over time. This method is a robust tool for apportioning the source of contamination in groundwater and other environmental scenarios. copernicus.org

Table 4: Hypothetical δ¹³C Values for Source Differentiation This table illustrates how the carbon isotopic fingerprint (δ¹³C) of A'-Neo-28,30-dinorgammacerane, (17alpha)- can be used to infer its biological origin and depositional environment.

| Sample Source | Depositional Environment | Hypothetical δ¹³C (‰) | Likely Biological Origin |

|---|---|---|---|

| Marine Shale A | Open marine, algal bloom | -28.5 | Phytoplankton (C3 pathway) |

| Lacustrine Mudstone B | Saline, stratified lake | -24.0 | Ciliate/bacterial community |

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR) in Complex Mixture Analysis

While MS techniques provide information on molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to elucidate the precise molecular structure, including the connectivity of atoms and stereochemistry. Although challenging, advanced NMR techniques can be applied to analyze A'-Neo-28,30-dinorgammacerane, (17alpha)- directly within complex, partially purified fractions, reducing the need for complete isolation.

Two-dimensional (2D) NMR spectroscopy is a powerful tool for discriminating chemical species in complex mixtures. acs.org Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton (¹H-¹H) coupling networks, helping to trace out the spin systems within the molecule. Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) map the correlations between protons and their directly attached (one-bond) or more distant (two- to three-bond) carbon atoms, respectively. acs.org This information is instrumental in piecing together the carbon skeleton and confirming the A'-neo rearranged structure and the (17α)-H stereochemistry. The combination of HMBC with TOCSY can allow for the complete identification of components in a complex mixture without physical separation. acs.org

For samples where the compound cannot be easily extracted, such as kerogen or source rock, solid-state NMR (SS-NMR) can provide structural information on the bulk organic matter, potentially identifying the types of carbon environments (e.g., aliphatic, aromatic) associated with the biomarker class, even if individual compounds cannot be resolved.

Table 5: Application of 2D NMR Techniques for Structural Elucidation This table summarizes key 2D NMR experiments and the specific structural information they provide for analyzing A'-Neo-28,30-dinorgammacerane, (17alpha)- within a purified sample fraction.

| NMR Experiment | Type of Correlation | Information Gained |

|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H - ¹H (through 2-3 bonds) | Identifies neighboring protons; traces alkyl chain fragments. |

| HSQC (Heteronuclear Single Quantum Coherence) | ¹H - ¹³C (through 1 bond) | Connects each proton to its directly attached carbon atom. |

| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H - ¹³C (through 2-4 bonds) | Establishes long-range connectivity, linking molecular fragments and identifying quaternary carbons. |

Application of A Neo 28,30 Dinorgammacerane, 17alpha As a Geochemical Biomarker in Paleoenvironmental Research

Paleoenvironmental Reconstruction Based on Dinorgammacerane Distribution and Ratios

Assessment of Paleoredox Conditions in Depositional Settings

The occurrence of A'-Neo-28,30-dinorgammacerane, (17alpha)-, is also a valuable tool for assessing the redox (reduction-oxidation) conditions of the depositional environment. Its precursor, tetrahymanol (B161616), is produced by organisms that flourish in anoxic or suboxic (low oxygen) water columns. The excellent preservation potential of gammacerane (B1243933) and its derivatives under reducing conditions further strengthens this link.

Therefore, the detection of A'-Neo-28,30-dinorgammacerane, (17alpha)-, in sedimentary rock extracts strongly suggests that the sediments were deposited under anoxic or at least suboxic conditions. This information is crucial for understanding the processes of organic matter preservation and the potential for source rock formation. The table below shows the relationship between gammacerane presence and other redox-sensitive biomarker ratios.

| Sample ID | Pristane/Phytane (Pr/Ph) Ratio | Gammacerane Presence | Deduced Redox Conditions |

| SH-1 | 0.6 | Detected | Anoxic |

| SH-2 | 1.2 | Detected | Suboxic |

| SH-3 | 2.5 | Not Detected | Oxic |

This table provides a simplified illustration of how the presence of gammacerane, in conjunction with other common geochemical proxies, helps in determining paleoredox conditions.

Source Rock Characterization and Hydrocarbon Generation Studies

Beyond paleoenvironmental reconstruction, A'-Neo-28,30-dinorgammacerane, (17alpha)-, plays a significant role in petroleum geochemistry, particularly in the characterization of source rocks and the correlation of hydrocarbons.

Differentiation of Organic Matter Input and Source Facies

The distribution of biomarkers, including A'-Neo-28,30-dinorgammacerane, (17alpha)-, can help differentiate the types of organic matter that have contributed to a source rock. While many biomarkers are indicative of either terrestrial or marine input, dinorgammacerane points to a specific microbial source thriving under particular environmental conditions.

Its presence in lacustrine (lake) source rocks, for example, can indicate periods of stratification and salinity that favored the proliferation of its microbial precursors. This allows for a more nuanced understanding of the depositional setting beyond a simple terrestrial versus marine classification. The relative abundance of dinorgammacerane compared to other biomarkers can help to define specific "source facies" within a basin, which are zones with distinct organic matter input and depositional conditions.

Petroleum System Correlation and Migration Pathways

A'-Neo-28,30-dinorgammacerane, (17alpha)-, being a unique and relatively stable biomarker, is an excellent tool for oil-source rock correlation. If this compound is identified in both a potential source rock and a reservoired crude oil, it provides a strong genetic link between the two. This is a fundamental aspect of petroleum system analysis, which seeks to understand the generation, migration, and accumulation of hydrocarbons.

By mapping the occurrence of oils containing dinorgammacerane, geochemists can trace the migration pathways of these specific hydrocarbons from their source kitchen to their final accumulation in a reservoir. This information is invaluable for petroleum exploration, as it helps to predict where else in a basin similar hydrocarbon accumulations might be found.

Tracing Ancient Microbial Ecosystems and Their Metabolic Activities

The study of A'-Neo-28,30-dinorgammacerane, (17alpha)-, provides a window into ancient microbial ecosystems and their metabolic processes. The precursor to gammacerane, tetrahymanol, is known to be produced by bacterivorous ciliates. The biosynthesis of tetrahymanol is particularly enhanced when these ciliates have a diet lacking in sterols, a condition often met in anoxic water columns where the primary producers may be bacteria rather than sterol-producing algae.

Therefore, the presence of A'-Neo-28,30-dinorgammacerane, (17alpha)-, in the geological record is not just an indicator of a stratified water column, but also a tracer for the activity of these specific microbial communities. It suggests a food web where ciliates were feeding on bacteria in an anoxic environment. This level of detail allows for a more sophisticated reconstruction of ancient ecosystems, moving beyond broad classifications to understanding specific trophic interactions and metabolic pathways that were active millions of years ago.

Methodological Considerations and Limitations in Biomarker Interpretation

The application of A'-Neo-28,30-dinorgammacerane, (17alpha)-, as a geochemical biomarker for paleoenvironmental reconstructions, requires careful consideration of various methodological and interpretative challenges. While this compound holds significant promise for elucidating past environmental conditions, its utility is contingent upon a thorough understanding of the factors that can influence its distribution and abundance in the geological record. These factors include the specificity of its biological source, the effects of diagenesis and thermal maturation, the impact of biodegradation, and analytical challenges.

A primary consideration is the specificity of the biological precursor to A'-Neo-28,30-dinorgammacerane, (17alpha)-. This compound is a diagenetic product of gammacerane, which is often linked to the stratification of water columns in saline or freshwater environments. The precursor organism is believed to be a bacterivorous protozoan that consumes purple sulfur bacteria, which thrive in anoxic, sulfidic (euxinic) bottom waters. However, the exact microbial pathways and the range of organisms capable of producing the gammacerane precursor are not fully constrained. This lack of precise source specificity can introduce ambiguity into paleoenvironmental interpretations.

Diagenesis, the sum of physical and chemical changes that occur in sediments after deposition, plays a crucial role in the formation and preservation of A'-Neo-28,30-dinorgammacerane, (17alpha)-. wikipedia.orgmdpi.com The conversion of the biological precursor to gammacerane and subsequently to its dinorgenated form is a complex process. The efficiency of these transformations can be influenced by the redox conditions within the sediment, microbial activity, and the mineralogy of the surrounding matrix. mdpi.com These variables can affect the ultimate concentration of the biomarker, potentially skewing interpretations of the original environmental conditions.

Biodegradation can also severely impact the concentration of gammacerane and its derivatives. nih.gov While gammacerane was once thought to be highly resistant to microbial alteration, evidence suggests that it can be degraded under certain conditions. nih.gov The extent of biodegradation can alter the ratio of gammacerane to other more resistant biomarkers, such as hopanes. nih.gov This can invalidate the use of the gammacerane index for assessing the depositional environment or for oil-source rock correlations. nih.gov The susceptibility of A'-Neo-28,30-dinorgammacerane, (17alpha)- to biodegradation relative to its parent compound is not well-documented, adding another layer of uncertainty.

Finally, analytical methodologies present their own set of limitations. The accurate quantification of A'-Neo-28,30-dinorgammacerane, (17alpha)- requires sophisticated techniques such as gas chromatography-mass spectrometry (GC-MS). acs.org Co-elution with other compounds can interfere with accurate peak identification and quantification, necessitating high-resolution chromatography. researchgate.netnih.gov The lack of commercially available standards for A'-Neo-28,30-dinorgammacerane, (17alpha)- also poses a challenge for absolute quantification, often forcing researchers to rely on relative abundance data. acs.org

To mitigate these limitations, a multi-proxy approach is often recommended. By combining data from A'-Neo-28,30-dinorgammacerane, (17alpha)- with other independent paleoenvironmental indicators, such as other biomarkers, isotopic data, and sedimentological evidence, a more robust and reliable reconstruction of past environments can be achieved.

Table 1: Factors Influencing the Interpretation of A'-Neo-28,30-dinorgammacerane, (17alpha)- as a Paleoenvironmental Biomarker

| Factor | Description of Influence | Potential Impact on Interpretation | Mitigation Strategies |

| Source Specificity | The biological precursor of gammacerane is not definitively linked to a single organism or a narrow range of environmental conditions. | Ambiguity in linking the biomarker's presence to specific conditions like water column stratification or salinity. | Integration with other biomarkers indicative of specific microbial communities or environmental parameters. |

| Diagenesis | The conversion of the biological precursor to A'-Neo-28,30-dinorgammacerane, (17alpha)- is influenced by sediment chemistry and microbial activity. wikipedia.orgmdpi.com | Variable preservation and concentration of the biomarker, which may not directly reflect its original abundance. | Analysis of other diagenetic indicators and sedimentological context to assess preservation potential. |

| Thermal Maturation | Increased temperature can lead to the alteration and destruction of the biomarker. researchgate.netresearchgate.net | Underestimation of the biomarker's original concentration, potentially leading to misinterpretation of paleoenvironmental conditions. The gammacerane index can be altered. nih.gov | Assessment of thermal maturity through independent indicators like vitrinite reflectance or other biomarker maturity parameters. |

| Biodegradation | Microbial alteration can reduce the concentration of gammacerane and its derivatives. nih.gov | Invalidation of the gammacerane index and incorrect assessment of depositional environments. nih.gov | Examination of the entire hopane (B1207426) profile for signs of biodegradation and comparison with more resistant biomarkers. |

| Analytical Limitations | Co-elution with other compounds and lack of commercial standards can hinder accurate quantification. acs.orgresearchgate.netnih.gov | Inaccurate measurements of abundance, leading to potentially flawed paleoenvironmental reconstructions. | Use of high-resolution chromatographic techniques and a multi-proxy approach to corroborate findings. |

Theoretical and Computational Investigations into A Neo 28,30 Dinorgammacerane, 17alpha

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For A'-Neo-28,30-dinorgammacerane, (17alpha)-, these calculations provide a detailed picture of its three-dimensional structure and the distribution of electrons. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry, determining the most stable arrangement of atoms in space. This involves calculating key structural parameters.

The electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also determined. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. These computational approaches are essential for building a foundational understanding of the molecule's physical and chemical nature. nih.gov

Table 1: Computed Molecular Properties of A'-Neo-28,30-dinorgammacerane, (17alpha)-

| Property | Value |

|---|---|

| Molecular Formula | C28H48 |

| Molecular Weight | 384.7 g/mol |

| Exact Mass | 384.375601531 Da |

| IUPAC Name | 3-ethyl-5a,5b,8,8,11a-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene |

Data sourced from PubChem. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion. For a complex, non-polar molecule like A'-Neo-28,30-dinorgammacerane, (17alpha)-, MD simulations can reveal its conformational flexibility. The pentacyclic gammacerane (B1243933) core is relatively rigid, but the side chains and peripheral atoms exhibit vibrational and rotational motions.

MD simulations model the interactions between the atoms of the molecule and its surrounding environment (e.g., a solvent or a lipid bilayer) over time. This allows researchers to study how the molecule behaves in a condensed phase, predicting its diffusion, orientation, and aggregation tendencies. Such simulations are crucial for understanding how these molecules are preserved in sediments and how they interact with other organic matter during diagenesis.

In Silico Prediction of Spectroscopic Parameters for Structural Confirmation

Confirming the structure of a novel or rare natural product often relies on comparing experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) with computationally predicted spectra. For A'-Neo-28,30-dinorgammacerane, (17alpha)-, quantum chemical methods can be used to predict its ¹H and ¹³C NMR chemical shifts.

The process involves first obtaining an accurate, optimized 3D geometry of the molecule. Then, specialized computational protocols are used to calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift value. By comparing the predicted NMR spectrum with the one obtained experimentally from a sample, researchers can gain high confidence in the assigned structure. This in silico approach is invaluable, especially when material is scarce or when certain structural features are ambiguous. The development of artificial neural network (ANN) models based on spectral data is also a promising avenue for the rapid quantification of chemical properties. researchgate.net

Table 2: Example of Theoretical vs. Experimental Data Correlation

| Parameter | Computational Prediction | Experimental Measurement |

|---|---|---|

| ¹³C Chemical Shift (Sample C atom) | δ 35.4 ppm | δ 35.2 ppm |

| ¹H Chemical Shift (Sample H atom) | δ 1.15 ppm | δ 1.12 ppm |

| IR Frequency (C-H stretch) | 2950 cm⁻¹ | 2945 cm⁻¹ |

Note: This table is illustrative. Actual values require specific published research which is not broadly available for this exact compound, but the principle is widely applied in natural product chemistry.

Mechanistic Studies of Diagenetic Reactions Using Computational Chemistry

A'-Neo-28,30-dinorgammacerane, (17alpha)- is a biomarker formed during diagenesis, the process of physical and chemical changes in sediments after initial deposition. Its precursor is believed to be tetrahymanol (B161616), a triterpenoid (B12794562) produced by certain eukaryotes like ciliates. nih.gov Computational chemistry provides powerful tools to investigate the reaction mechanisms that convert tetrahymanol into various gammacerane derivatives.

Using computational methods, researchers can model potential reaction pathways, calculate the activation energies for each step, and identify the most likely intermediates and transition states. bris.ac.uk This can include processes like dehydration, hydrogenation, and molecular rearrangements that occur over geological timescales. nih.gov For instance, modeling can show how the acidic clay mineral catalysts present in sediments facilitate the rearrangement of the carbon skeleton from the native biological precursor to the geologically stable A'-Neo-28,30-dinorgammacerane, (17alpha)-. These studies are essential for confirming the origins of biomarkers and understanding the chemical conditions of past environments. unb.ca

Chemoinformatic Approaches to Structure-Origin Relationships of Triterpenoids

Triterpenoids are an incredibly diverse class of natural products with thousands of known structures. nih.gov Chemoinformatics applies computational and informational techniques to analyze large datasets of these chemical structures, helping to uncover relationships between a molecule's structure and its biological or geological origin.

By creating databases of triterpenoids like A'-Neo-28,30-dinorgammacerane, (17alpha)- and their known sources, researchers can use machine learning and statistical analysis to identify structural motifs associated with specific organisms or depositional environments. For example, the gammacerane skeleton itself is a well-established indicator of water column stratification. nih.gov Chemoinformatic tools can refine these relationships by analyzing subtle structural variations across hundreds of related compounds. These structure-origin relationship studies help geochemists to interpret the presence of specific biomarkers in rock records, providing more detailed reconstructions of past ecosystems and climates. nih.gov

Future Directions and Emerging Research Avenues in the Study of A Neo 28,30 Dinorgammacerane, 17alpha

Development of Next-Generation Analytical Techniques for Ultra-Trace Analysis

The detection and accurate quantification of specific, often low-abundance, biomarkers like A'-Neo-28,30-dinorgammacerane, (17alpha)- in complex sedimentary organic matter is a significant analytical challenge. Future progress is contingent on moving beyond conventional gas chromatography-mass spectrometry (GC-MS) towards more powerful analytical platforms capable of ultra-trace analysis and unambiguous identification.

A key emerging technology is Comprehensive Two-Dimensional Gas Chromatography (GC×GC) , particularly when coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS). mdpi.comnih.gov This technique offers substantially increased peak capacity and resolution compared to single-dimension GC-MS, which is crucial for separating the target dinorgammacerane from a multitude of structurally similar isomers (iso-alkanes, other hopanes, and steranes) that often co-elute in traditional methods. nih.govresearchgate.net The enhanced separation power of GC×GC can resolve complex mixtures and allow for the identification of compounds not visible with GC-MS alone. researchgate.net

Furthermore, the development of High-Temperature (HT) GC methods is essential for analyzing the full suite of related compounds, including more polar, functionalized precursors that are too involatile for conventional GC analysis. nih.gov By studying the less-altered parent molecules, the diagenetic pathways leading to A'-Neo-28,30-dinorgammacerane can be more clearly elucidated. Combining these separation techniques with high-resolution mass spectrometry (HRMS) will enable more confident identification based on accurate mass measurements, moving beyond reliance on mass spectral library matching alone. uu.nl

Table 1: Comparison of Analytical Techniques for Dinorgammacerane Analysis

| Technique | Description | Advantages for Dinorgammacerane Analysis | Limitations |

|---|---|---|---|

| GC-MS | Standard technique separating compounds in a capillary column followed by mass analysis. | Well-established, extensive libraries for comparison. | Limited peak capacity, potential for co-elution of isomers, lower sensitivity for trace compounds. nih.gov |

| GC-MS/MS | Tandem mass spectrometry allows for selective fragmentation of a parent ion to identify specific daughter ions. | Increased selectivity and signal-to-noise ratio; can target specific compounds in a complex matrix. | Still limited by the chromatographic separation of the first dimension. |

| GC×GC-TOFMS | Comprehensive two-dimensional GC separates the sample on two different columns, followed by high-speed mass analysis. | Vastly superior chromatographic resolution, separation of co-eluting compounds, structured chromatograms, increased sensitivity. mdpi.comresearchgate.net | More complex data processing, higher instrument cost. |

| HT-GC-MS | Utilizes specialized columns and conditions to analyze high-boiling-point, less volatile compounds. | Allows for the analysis of functionalized hopanoid precursors without chemical degradation. nih.gov | Potential for thermal degradation of some labile compounds. |

| UPLC-HRMS | Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry. | Suitable for non-volatile, polar precursors; provides accurate mass for formula confirmation. uu.nlhw.ac.uk | Different ionization efficiencies for compounds can complicate quantification. uu.nl |

Integration with Multi-Omics Data in Biogeochemical Systems

A fundamental gap in biomarker research is often the definitive link between a preserved lipid and the specific organism(s) and metabolic pathways responsible for its synthesis and alteration. nih.gov The integration of biomarker analysis (a form of metabolomics) with other "omics" disciplines—genomics, transcriptomics, and proteomics—offers a powerful pathway to close this gap. nih.gov This holistic approach can transform the study of A'-Neo-28,30-dinorgammacerane from a geological observation to a detailed biogeochemical narrative.

A future research strategy would involve collecting samples from an environment where A'-Neo-28,30-dinorgammacerane is present, such as a stratified lake or marine basin. nasa.gov From these samples, a multi-pronged analysis would be performed:

Metabolomics: Quantify the abundance of A'-Neo-28,30-dinorgammacerane, its parent gammacerane (B1243933), and other related lipids.

Metagenomics: Sequence the total DNA from the environment to identify the full microbial community and its collective genetic potential. vliz.bemdpi.com This can reveal the presence of genes for hopanoid synthesis or modification.

Metatranscriptomics: Sequence the total RNA to determine which genes are actively being expressed by the microbial community under those specific environmental conditions.

Proteomics: Identify the proteins being produced, confirming that the genetic potential is being translated into functional cellular machinery.

By correlating the abundance of the dinorgammacerane with the presence and expression of specific genes and organisms, it becomes possible to pinpoint the biological actors and mechanisms involved in its formation. nih.govresearchgate.net For instance, this could identify the microbes responsible for the demethylation of the gammacerane precursor, providing a direct link between the biomarker and a specific microbial process.

Table 2: Hypothetical Multi-Omics Study Design for A'-Neo-28,30-dinorgammacerane

| Omics Layer | Technique | Research Question | Expected Outcome |

|---|---|---|---|

| Metabolomics | GC×GC-TOFMS | What is the concentration of dinorgammacerane relative to parent gammacerane? | Quantitative data on biomarker distribution. |

| Metagenomics | Shotgun DNA Sequencing | Which microbes are present? Do they have genes for hopanoid synthesis or modification (e.g., demethylases)? | A "blueprint" of the community's functional potential. nih.gov |

| Metatranscriptomics | Shotgun RNA Sequencing | Are the genes for hopanoid modification actively being expressed? | Insight into the active metabolic pathways under in-situ conditions. |

| Proteomics | LC-MS/MS | Are the enzymes (proteins) for these pathways being produced? | Confirmation of functional capability. |

| Data Integration | Statistical Correlation & Modeling | Which microbial taxa and expressed genes correlate with dinorgammacerane abundance? | Identification of the likely biological source/process for dinorgammacerane formation. researchgate.net |

Advanced Biogeochemical Modeling of Gammacerane Formation and Preservation in Geological Time

Biogeochemical models are quantitative tools used to understand and predict the interactions between biological, chemical, and geological processes. researchgate.net Current models for gammacerane formation are largely based on the precursor principle: tetrahymanol (B161616) is produced by bacterivorous ciliates in stratified water columns, which is then converted to gammacerane during diagenesis. nasa.gov However, to specifically model the formation and preservation of A'-Neo-28,30-dinorgammacerane, these models require significant refinement.

Future models must evolve to become more mechanistic, incorporating variables that control not just the production of the precursor but also the specific alteration pathways. This includes modeling the diagenetic continuum from early diagenesis into the oil window. researchgate.net Key parameters to integrate would include:

Microbial Demethylation Rates: Based on data from multi-omics studies, models could include terms for microbial activity that specifically leads to the removal of methyl groups from the gammacerane skeleton.

Redox Conditions and Sulphurisation: The role of anoxia and sulfur incorporation into the molecule's precursor can influence its preservation and alteration pathways. nasa.gov

Thermal Maturity: The transformation of biomarkers is heavily dependent on the thermal stress experienced by the sediment over geological time. nih.gov Models must simulate how increasing temperature affects the stability and generation of dinorgammacerane versus other hopanoid products.

Mineral Interactions: The interaction of organic matter with mineral surfaces (e.g., clays) can influence preservation and catalysis of alteration reactions. nih.gov

By building these complex interactions into models, researchers can better predict the conditions under which A'-Neo-28,30-dinorgammacerane is likely to form and be preserved, enhancing its diagnostic power as a paleoenvironmental indicator.

Table 3: Parameters for an Advanced Gammacerane Biogeochemical Model

| Parameter Category | Specific Variables | Rationale |

|---|---|---|

| Precursor Production | Ciliate biomass, bacterivore grazing rates, water column stratification index. | Controls the initial input of the tetrahymanol precursor. nasa.gov |

| Early Diagenesis | Sedimentation rate, pore water redox potential (Eh), dissolved sulfide (B99878) concentration. | Governs preservation and early alteration pathways like sulphurisation. nasa.gov |

| Microbial Alteration | Specific demethylating microbial population density, enzyme kinetics. | Directly models the formation of the "dinor" structure from its precursor. |

| Thermal Maturation | Burial history, geothermal gradient, kinetic parameters for hopane (B1207426) isomerization and cracking. | Simulates the transformation and destruction of the biomarker over geological time. researchgate.net |

| Matrix Effects | Total Organic Carbon (TOC), clay mineral content. | Accounts for the influence of the surrounding sediment matrix on preservation. nih.gov |

Exploration of Dinorgammacerane Analogues in Unconventional Environments

Gammacerane is most famously associated with stratified water bodies in marine and lacustrine settings. researchgate.net A significant avenue for future research is the systematic exploration for A'-Neo-28,30-dinorgammacerane and other related analogues in "unconventional" geochemical settings. Finding these compounds in unexpected places could reveal novel microbial metabolisms and expand their utility as environmental indicators.

Potential unconventional environments for exploration include:

Terrestrial Hot Springs: These environments host unique thermophilic microbial communities and steep geochemical gradients that could foster unusual lipid modifications.

Peat Bogs and Anoxic Soils: Acidic, anoxic conditions in peatlands could lead to unique diagenetic pathways distinct from marine or lacustrine sediments.

Hypersaline Systems and Evaporites: While high gammacerane abundance is linked to salinity, extreme hypersaline conditions may select for specific microbial communities that produce unique demethylated or rearranged hopanoids. rsc.org

Hydrocarbon Seeps and Biodegraded Oil Reservoirs: In these settings, intense microbial alteration of petroleum is common. The presence of 25-norhopanes, formed by microbial demethylation, is well-documented in biodegraded oils. nih.gov A'-Neo-28,30-dinorgammacerane could be an analogous product derived from the biodegradation of gammacerane.

The discovery of dinorgammacerane analogues in these environments would prompt new questions about the range of organisms and conditions that can produce this structure, potentially identifying novel gammacerane precursors or previously unknown diagenetic pathways.

Table 4: Potential Dinorgammacerane Exploration in Unconventional Environments

| Environment | Dominant Geochemical Conditions | Hypothetical Significance of Dinorgammacerane Presence |

|---|---|---|

| Terrestrial Hot Springs | High temperature, variable pH, unique mineralogy. | May indicate a thermophilic pathway for gammacerane precursor synthesis or alteration. |

| Peat Bogs | High acidity, anoxia, high concentration of terrestrial organic matter. | Could point to a novel formation pathway involving fungi or acidophilic bacteria. |

| Hypersaline Ponds | Extreme salinity, high evaporation rates. | Could be a specific marker for halophilic ciliates or archaea. |

| Biodegraded Oil Reservoirs | Anoxia, presence of hydrocarbons, active microbial communities. | Strong indicator of in-situ microbial demethylation of a gammacerane-type molecule. nih.gov |

| Modern Oxygen Minimum Zones | Severe hypoxia/anoxia, active nitrogen and sulfur cycling. | Could refine the link between gammacerane-family compounds and specific redox processes. |

Expanding the Paleoclimatic and Paleoenvironmental Interpretations of A'-Neo-28,30-dinorgammacerane, (17alpha)-

The ultimate goal of studying any biomarker is to enhance our ability to reconstruct past environments and climates. researchgate.netconfex.com While the Gammacerane Index (gammacerane/C30 hopane ratio) is a valuable proxy for water column stratification and salinity, the information potential of its derivatives is largely untapped. researchgate.netresearchgate.net Future research should focus on establishing A'-Neo-28,30-dinorgammacerane as a more specific, quantitative proxy.

One promising approach is to use the ratio of the daughter product to its parent molecule, i.e., [A'-Neo-28,30-dinorgammacerane] / [Gammacerane] . This ratio could be developed into a new proxy indicating post-depositional alteration. For example:

A Proxy for Microbial Processing: In environments where thermal maturity is low, a high dinorgammacerane/gammacerane ratio could signify intense microbial activity and biodegradation in the upper sediment column. nih.gov

Refining Redox Conditions: The specific microbial process of demethylation may be linked to a narrow range of redox conditions, potentially allowing the ratio to distinguish between suboxic and fully anoxic (euxinic) environments.

To validate these new interpretations, studies must systematically measure the dinorgammacerane/gammacerane ratio across well-characterized environmental gradients in modern systems and in sediment cores with established thermal and depositional histories. This multi-proxy approach, combining biomarker ratios with sedimentological and other geochemical data, will be key to expanding the paleoenvironmental toolkit. confex.comacademie-sciences.fr

Table 5: Evolving Paleoenvironmental Interpretations of Gammacerane-Family Compounds

| Proxy | Current Interpretation | Potential Future Interpretation | Research Needed for Validation |

|---|---|---|---|